molecular formula C14H16N4O B1597849 N'-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide CAS No. 58668-41-0

N'-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide

Cat. No.: B1597849
CAS No.: 58668-41-0
M. Wt: 256.30 g/mol
InChI Key: BMBQSBRWMLAZAC-UHFFFAOYSA-N
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Description

“N’-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide” is a compound with the CAS Number: 58668-41-0 and a molecular weight of 256.31 . It is a solid substance with a melting point between 86 - 89 degrees .


Synthesis Analysis

Pyrazole-containing compounds, such as the one , are synthesized using various methods. One common method involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . Another method involves a base-catalysed Claisen–Schmidt condensation reaction .


Molecular Structure Analysis

The compound has a complex structure with a pyrazole ring at its core. Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .


Physical and Chemical Properties Analysis

The compound is a solid substance with a melting point between 86 - 89 degrees . It has a molecular weight of 256.31 .

Scientific Research Applications

Structural and Electronic Properties

The molecular structures of related formamide compounds have been analyzed using X-ray crystallography and dynamic NMR spectroscopy. These studies provide insights into the electronic properties of the azolyl substituents and the rotation barriers around the amide bond, which are essential for understanding the reactivity and potential applications of such compounds in synthetic chemistry and materials science (Salazar et al., 1993).

Synthesis and Reactivity

Various halomethyleniminium salts, acting as novel Vilsmeier agents, have been synthesized and used to treat aminopyrazoles, leading to the formation of different derivatives, including pyrazolo[3,4-d]pyrimidine and N-(1H-pyrazol-5-yl)formamide. This showcases the versatility of such compounds in synthetic organic chemistry and their potential use in the synthesis of novel organic materials (Chang et al., 2013).

Biological Applications

Compounds with similar structural motifs have been evaluated for their biological activities, including antibacterial, antitumor, and antimicrobial effects. For instance, some pyrazolopyridine derivatives have been studied for their antioxidant, antitumor, and antimicrobial activities, indicating the potential of such compounds in medicinal chemistry and drug development (El‐Borai et al., 2013).

Material Science Applications

The reactivity of related compounds with various reagents under different conditions has been explored, leading to the synthesis of novel materials with potential applications in material science. For example, the reaction of certain pyrazolo[3,4-d][1,2,3]triazine derivatives with thiourea has been studied, leading to products with interesting structural features that could be explored for material science applications (Ledenyova et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. It has hazard codes H302, H312, and H332 .

Future Directions

Pyrazole-containing compounds have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Properties

IUPAC Name

N'-(4-formyl-5-methyl-2-phenylpyrazol-3-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-11-13(9-19)14(15-10-17(2)3)18(16-11)12-7-5-4-6-8-12/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBQSBRWMLAZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)N=CN(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376890
Record name N'-(4-formyl-5-methyl-2-phenylpyrazol-3-yl)-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58668-41-0
Record name N'-(4-formyl-5-methyl-2-phenylpyrazol-3-yl)-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide
Reactant of Route 2
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N'-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide
Reactant of Route 3
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N'-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide
Reactant of Route 4
N'-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide

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